Nitrobenzene-d5

Catalog No.
S1487168
CAS No.
4165-60-0
M.F
C6H5NO2
M. Wt
128.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrobenzene-d5

CAS Number

4165-60-0

Product Name

Nitrobenzene-d5

IUPAC Name

1,2,3,4,5-pentadeuterio-6-nitrobenzene

Molecular Formula

C6H5NO2

Molecular Weight

128.14 g/mol

InChI

InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D

InChI Key

LQNUZADURLCDLV-RALIUCGRSA-N

SMILES

C1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

Essence of Mirbane-d5; Essence of Myrbane-d5; Mirbane Oil-d5; NSC 9573-d5; Nitrobenzene-d5; Nitrobenzol-d5; Oil of Mirbane-d5; Oil of Myrbane-d5

Canonical SMILES

C1=CC=C(C=C1)[N+](=O)[O-]

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[N+](=O)[O-])[2H])[2H]

Deuteration and its benefits:

  • Nitrobenzene-d5 is a deuterated molecule, meaning some of its hydrogen atoms are replaced with deuterium (D), an isotope of hydrogen with a neutron in its nucleus. This substitution offers several advantages:
    • Reduced signal overlap in Nuclear Magnetic Resonance (NMR) spectroscopy: Deuterium has a different magnetic spin than hydrogen, leading to a distinct NMR signal. This minimizes signal overlap from hydrogen atoms in the solvent or other molecules in the sample, allowing for clearer and more accurate analysis of the target molecule's structure and dynamics .
    • Enhanced sensitivity: Deuterium relaxation times are often longer than those of hydrogen. This translates to sharper and more intense NMR signals, improving the sensitivity of the technique .

Applications in various fields:

  • Nitrobenzene-d5 finds applications in diverse scientific research areas due to its properties:
    • Organic chemistry: Studying reaction mechanisms, identifying reaction products, and characterizing organic molecules by NMR spectroscopy .
    • Material science: Investigating the structure and properties of polymers, pharmaceuticals, and other materials using NMR techniques .
    • Biochemistry and drug discovery: Studying protein-ligand interactions, characterizing biomolecules, and aiding in drug discovery through NMR-based methods .

Important considerations:

  • Despite its valuable applications, Nitrobenzene-d5 possesses significant hazards:
    • Toxicity: It is toxic upon inhalation, ingestion, or skin contact, requiring proper handling and personal protective equipment .
    • Environmental impact: It is harmful to aquatic life and requires responsible disposal practices to minimize environmental impact .

Nitrobenzene-d5 is a deuterated derivative of nitrobenzene, characterized by the chemical formula C6H5D5NO2\text{C}_6\text{H}_5\text{D}_5\text{NO}_2. It contains five deuterium atoms, replacing five hydrogen atoms in the nitrobenzene structure. This compound is primarily used in research and industrial applications where isotopic labeling is crucial for studies involving reaction mechanisms and biological pathways. Nitrobenzene-d5 exhibits similar physical and chemical properties to its non-deuterated counterpart, with notable differences in mass spectrometry and nuclear magnetic resonance spectroscopy due to the presence of deuterium.

Nitrobenzene-d5 does not have a specific mechanism of action in biological systems. Its primary function is as an internal standard in analytical techniques. Internal standards help calibrate instruments, accounting for variations in instrument response and experimental conditions. The added deuterium atoms in Nitrobenzene-d5 cause a slight shift in its peak compared to the analyte of interest in techniques like NMR, allowing for accurate quantification [, ].

Nitrobenzene-d5 is likely to share similar hazards as nitrobenzene itself. Nitrobenzene is a suspected carcinogen and is toxic upon inhalation, ingestion, or skin contact []. Safety precautions should include:

  • Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling.
  • Avoiding contact with skin and eyes.
  • Working in a well-ventilated area.
Typical of aromatic nitro compounds. Key reactions include:

  • Electrophilic Substitution: Nitrobenzene-d5 can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a meta-directing group.
  • Reduction Reactions: It can be reduced to aniline derivatives, which are important intermediates in organic synthesis.
  • Arylation: Research has shown that nitrobenzene-d5 can react with thiophene at elevated temperatures, facilitating arylation processes .

Nitrobenzene-d5 is known to exhibit toxicological effects similar to those of regular nitrobenzene. It can induce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing the blood's oxygen-carrying capacity. Additionally, it poses risks of toxicity through ingestion, inhalation, and skin absorption. Prolonged exposure may lead to organ damage and is suspected to have reproductive toxicity .

Nitrobenzene-d5 can be synthesized through several methods:

  • Deuteration of Nitrobenzene: This method involves the exchange of hydrogen atoms with deuterium using deuterated solvents or reagents under controlled conditions.
  • Nitration of Deuterated Benzene: Deuterated benzene can be nitrated using nitric acid and sulfuric acid mixtures to yield nitrobenzene-d5.
  • Chemical Exchange Reactions: Utilizing deuterated acids or bases can facilitate the exchange of hydrogen atoms in existing nitro compounds .

Nitrobenzene-d5 finds applications primarily in:

  • Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its unique isotopic signature.
  • Research: Employed in studies investigating reaction mechanisms and metabolic pathways where isotopic labeling aids in tracking molecular transformations.
  • Pharmaceutical Development: Acts as a precursor or intermediate in the synthesis of pharmaceuticals and agrochemicals.

Interaction studies involving nitrobenzene-d5 focus on its reactivity with various substrates under different conditions. Research indicates that its behavior in reactions can differ from that of non-deuterated nitrobenzene, particularly regarding reaction kinetics and mechanisms due to the mass difference introduced by deuterium. These studies are crucial for understanding how isotopic substitution influences chemical behavior and reactivity patterns .

Several compounds share structural similarities with nitrobenzene-d5. Here are some notable examples:

CompoundChemical FormulaUnique Features
NitrobenzeneC6H5NO2Non-deuterated version; widely used as a solvent
AnilineC6H7NProduct of nitrobenzene reduction; an amine compound
ChloronitrobenzeneC6H4ClNO2Contains chlorine; used in dye manufacturing
NitroanilineC6H6N2O2Derived from aniline; important for dye synthesis

Nitrobenzene-d5 is unique due to its isotopic labeling, which allows for precise tracking in chemical and biological studies, setting it apart from its non-deuterated analogs and other similar compounds.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 46 of 47 companies with hazard statement code(s):;
H301+H311+H331 (82.61%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (13.04%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (86.96%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (82.61%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (17.39%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H411 (17.39%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (82.61%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

4165-60-0

Wikipedia

Nitrobenzene-d5

Dates

Modify: 2023-08-15

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